N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a dimethyl-substituted oxazolo-pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which is obtained through intramolecular cyclization based on previously synthesized intermediates . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as N-(5-chloro-2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of chloro and methoxy groups, which confer distinct reactivity and potential applications. Its structure allows for targeted modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H14ClN3O3 |
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Molecular Weight |
331.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O3/c1-8-6-11(14-9(2)20-23-16(14)18-8)15(21)19-12-7-10(17)4-5-13(12)22-3/h4-7H,1-3H3,(H,19,21) |
InChI Key |
CQRCOTFFKFFHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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